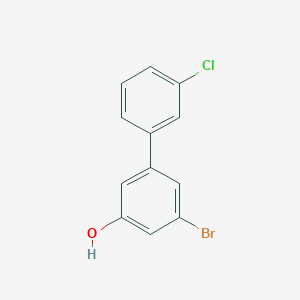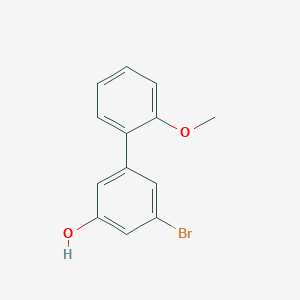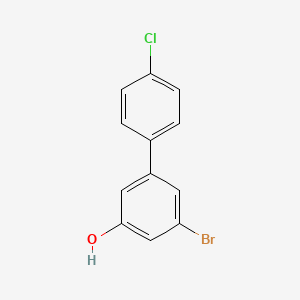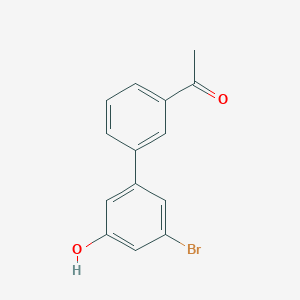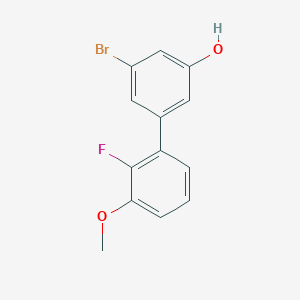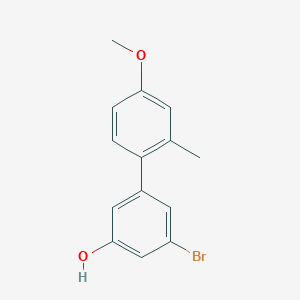
3-Bromo-5-(4-methoxy-2-methylphenyl)phenol, 95%
Übersicht
Beschreibung
3-Bromo-5-(4-methoxy-2-methylphenyl)phenol, also known as BMMP, is a phenolic compound commonly used in organic synthesis. It is a colorless solid with a melting point of 119-121°C and a boiling point of 252-254°C. BMMP is widely used as a reagent in organic synthesis, due to its ability to react with a variety of other compounds, as well as its stability and low reactivity. The compound has been studied extensively in recent years, with research focusing on its synthesis, scientific applications, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-(4-methoxy-2-methylphenyl)phenol, 95% is not fully understood. However, it is believed that the compound acts by forming a complex with a variety of other compounds, including proteins, nucleic acids, and enzymes. The complex then binds to the target molecule, resulting in a change in its structure and/or function.
Biochemical and Physiological Effects
The effects of 3-Bromo-5-(4-methoxy-2-methylphenyl)phenol, 95% on biochemical and physiological processes are not fully understood. However, it is believed that the compound can interact with a variety of proteins, enzymes, and other molecules, resulting in changes in their structure and/or function. In addition, 3-Bromo-5-(4-methoxy-2-methylphenyl)phenol, 95% has been shown to inhibit the activity of certain enzymes, such as cytochrome P450, which is involved in drug metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-Bromo-5-(4-methoxy-2-methylphenyl)phenol, 95% in laboratory experiments has several advantages. For example, the compound is relatively inexpensive and easy to obtain, and it has a low reactivity, making it suitable for a variety of reactions. In addition, 3-Bromo-5-(4-methoxy-2-methylphenyl)phenol, 95% is stable and can be stored for long periods of time without decomposing.
However, there are also some limitations to using 3-Bromo-5-(4-methoxy-2-methylphenyl)phenol, 95% in laboratory experiments. For example, the compound is volatile and can easily evaporate during a reaction, making it difficult to control the reaction conditions. In addition, the compound is toxic and should be handled with caution.
Zukünftige Richtungen
The future directions for the use of 3-Bromo-5-(4-methoxy-2-methylphenyl)phenol, 95% in scientific research are numerous. For example, further research can be conducted to better understand the mechanism of action of the compound, as well as its biochemical and physiological effects. In addition, further research can be conducted to explore the potential applications of 3-Bromo-5-(4-methoxy-2-methylphenyl)phenol, 95% in organic synthesis, drug discovery, and material science. Finally, research can also be conducted to explore the potential of 3-Bromo-5-(4-methoxy-2-methylphenyl)phenol, 95% as a precursor for the synthesis of other compounds, such as drugs and polymers.
Synthesemethoden
3-Bromo-5-(4-methoxy-2-methylphenyl)phenol, 95% can be synthesized through a variety of methods, including the Williamson ether synthesis, the Grignard reaction, and the Mitsunobu reaction. The most common method for synthesizing 3-Bromo-5-(4-methoxy-2-methylphenyl)phenol, 95% is the Williamson ether synthesis, which involves the reaction of a phenol with an alkyl halide in the presence of a base. The Grignard reaction involves the reaction of a phenol with an alkylmagnesium halide, while the Mitsunobu reaction involves the reaction of a phenol with an alcohol in the presence of a boron compound.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-(4-methoxy-2-methylphenyl)phenol, 95% has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and material science. In organic synthesis, 3-Bromo-5-(4-methoxy-2-methylphenyl)phenol, 95% can be used as a reagent in the synthesis of a variety of compounds, including drugs, polymers, and other materials. In drug discovery, 3-Bromo-5-(4-methoxy-2-methylphenyl)phenol, 95% can be used as a starting material in the synthesis of novel drugs. In material science, 3-Bromo-5-(4-methoxy-2-methylphenyl)phenol, 95% can be used as a building block for the synthesis of polymers and other materials.
Eigenschaften
IUPAC Name |
3-bromo-5-(4-methoxy-2-methylphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO2/c1-9-5-13(17-2)3-4-14(9)10-6-11(15)8-12(16)7-10/h3-8,16H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXBNFHCIABSTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=CC(=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686405 | |
| Record name | 5-Bromo-4'-methoxy-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(4-methoxy-2-methylphenyl)phenol | |
CAS RN |
1261964-20-8 | |
| Record name | 5-Bromo-4'-methoxy-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



